molecular formula C4H4KN3O4S2 B13861741 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt

Cat. No.: B13861741
M. Wt: 261.3 g/mol
InChI Key: IBSNOEBEDXZSSM-UHFFFAOYSA-M
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Description

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-amino-1,3,4-thiadiazole-2-sulfonic acid

    Reagent: Acetic anhydride

    Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its potassium salt form.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-sulfonic acid
  • 5-Methyl-1,3,4-thiadiazole-2-sulfonic acid
  • 5-Phenyl-1,3,4-thiadiazole-2-sulfonic acid

Uniqueness

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt is unique due to its specific acetylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other thiadiazole derivatives.

Properties

Molecular Formula

C4H4KN3O4S2

Molecular Weight

261.3 g/mol

IUPAC Name

potassium;5-acetamido-1,3,4-thiadiazole-2-sulfonate

InChI

InChI=1S/C4H5N3O4S2.K/c1-2(8)5-3-6-7-4(12-3)13(9,10)11;/h1H3,(H,5,6,8)(H,9,10,11);/q;+1/p-1

InChI Key

IBSNOEBEDXZSSM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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